molecular formula C31H54O6Si B023952 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin CAS No. 125142-16-7

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin

Cat. No.: B023952
CAS No.: 125142-16-7
M. Wt: 550.8 g/mol
InChI Key: PNTVVZJLRPNFKC-OMHVBIQFSA-N
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Mechanism of Action

Target of Action

As it is an intermediate used in the simvastatin hydroxymethyl metabolite preparation , it’s likely that its target would be similar to that of Simvastatin, which primarily targets HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Biochemical Pathways

4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin likely affects the same biochemical pathways as Simvastatin, given its use as an intermediate in the preparation of a Simvastatin metabolite . This would primarily be the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids.

Preparation Methods

The synthesis of 4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin involves several steps. The starting material is typically Simvastatin, which undergoes a series of chemical reactions to introduce the tert-butyldimethylsilyl and hydroxy groups at specific positions on the molecule. The reaction conditions often involve the use of protecting groups, such as tert-butyldimethylsilyl chloride, to selectively protect certain functional groups during the synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin has several scientific research applications, including:

Comparison with Similar Compounds

4-tert-Butyldimethylsilyl-4a’-hydroxy Simvastatin is unique in its specific structural modifications, which enhance its stability and reactivity compared to other similar compounds. Similar compounds include:

These compounds share similar therapeutic effects but differ in their chemical structures, pharmacokinetics, and specific applications.

Properties

IUPAC Name

[(1S,3R,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O6Si/c1-11-30(7,8)28(33)36-25-16-20(2)19-31(34)15-14-21(3)24(27(25)31)13-12-22-17-23(18-26(32)35-22)37-38(9,10)29(4,5)6/h14-15,20-25,27,34H,11-13,16-19H2,1-10H3/t20-,21+,22-,23-,24+,25+,27+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVVZJLRPNFKC-OMHVBIQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(CC2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C[C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434013
Record name 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125142-16-7
Record name 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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